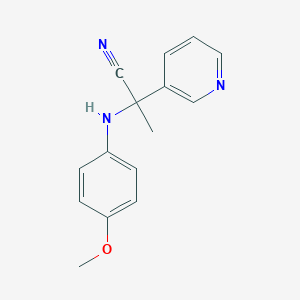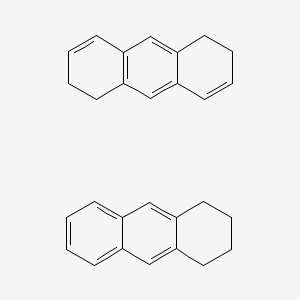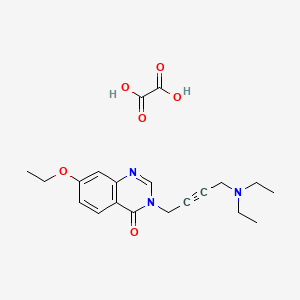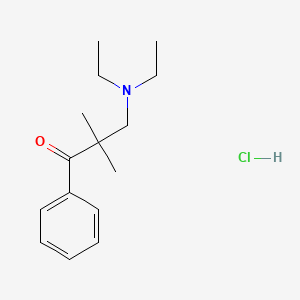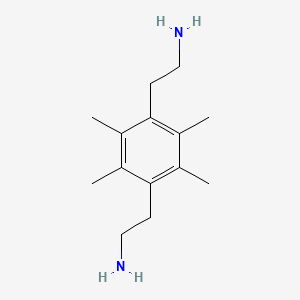
2,3,5,6-Tetramethylbenzene-1,4-diethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetramethylbenzene-1,4-diethylamine is an organic compound with the molecular formula C14H24N2 It is characterized by the presence of four methyl groups and two ethylamine groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetramethylbenzene-1,4-diethylamine typically involves the alkylation of a tetramethylbenzene derivative with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include tetramethylbenzene and ethylamine, with catalysts such as aluminum chloride or other Lewis acids to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetramethylbenzene-1,4-diethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine forms or reduce any oxidized impurities.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetramethylbenzene-1,4-diethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,3,5,6-Tetramethylbenzene-1,4-diethylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetramethylbenzene-1,4-diamine: Similar structure but with amine groups instead of ethylamine.
2,3,5,6-Tetramethylbenzene-1,4-dimethylamine: Contains methylamine groups instead of ethylamine.
2,3,5,6-Tetramethylbenzene-1,4-diethylamine oxide: An oxidized form of the compound.
Uniqueness
This compound is unique due to its specific arrangement of methyl and ethylamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
4251-23-4 |
|---|---|
Fórmula molecular |
C14H24N2 |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
2-[4-(2-aminoethyl)-2,3,5,6-tetramethylphenyl]ethanamine |
InChI |
InChI=1S/C14H24N2/c1-9-10(2)14(6-8-16)12(4)11(3)13(9)5-7-15/h5-8,15-16H2,1-4H3 |
Clave InChI |
QIQFBRQQQBFQBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1CCN)C)C)CCN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)
![2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)



